molecular formula C14H15NO3 B1605529 Ethyl 2-benzoyl-4-cyanobutanoate CAS No. 5415-48-5

Ethyl 2-benzoyl-4-cyanobutanoate

Cat. No. B1605529
CAS RN: 5415-48-5
M. Wt: 245.27 g/mol
InChI Key: BNHMUKSUHCFTQB-UHFFFAOYSA-N
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Description

Ethyl 2-benzoyl-4-cyanobutanoate is a chemical compound with the molecular formula C14H15NO3. It contains a total of 33 atoms; 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It is also known as Ethyl cyano(4-phenyl-2-oxo-2H-chromen-3-yl)acetate or ECPCA.


Synthesis Analysis

The synthesis of Ethyl 2-benzoyl-4-cyanobutanoate involves several steps. One of the methods includes the preparation of Ethyl Benzoylacetoacetate in a three-necked flask, fitted with a liquid-sealed mechanical stirrer and a reflux condenser . The mixture is heated on a steam cone with stirring and allowed to reflux gently for twenty-four hours . After the suspension of the sodioacetoacetic ester has been cooled slightly, benzoyl chloride is added over a period of three hours .


Molecular Structure Analysis

The molecular structure of Ethyl 2-benzoyl-4-cyanobutanoate consists of 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecular weight of Ethyl 2-benzoyl-4-cyanobutanoate is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .


Physical And Chemical Properties Analysis

Ethyl 2-benzoyl-4-cyanobutanoate has a molecular weight of 245.27 . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

C14H15NO3 C_{14}H_{15}NO_{3} C14​H15​NO3​

and a molecular weight of 245.27 g/mol. It’s known for its unique structural properties and potential applications across various fields of scientific research. Below is a comprehensive analysis focusing on six distinct applications:

Pharmacology

In pharmacology, Ethyl 2-benzoyl-4-cyanobutanoate is explored for its potential as a precursor in drug synthesis. Its structure allows for modifications that can lead to the development of new pharmaceutical compounds. The compound’s benzoyl and cyano groups are particularly useful in creating molecules that may interact with biological systems in specific ways, potentially leading to new treatments or therapies .

Organic Synthesis

Organic chemists value Ethyl 2-benzoyl-4-cyanobutanoate for its versatility in synthetic applications. It can serve as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in constructing benzene derivatives through electrophilic aromatic substitution, which is a cornerstone reaction in organic synthesis .

Material Science

In material science, this compound’s unique properties could be harnessed in the development of new materials. Its molecular structure could contribute to the creation of polymers with specific characteristics, such as increased durability or enhanced thermal stability. Research in this area is ongoing, and Ethyl 2-benzoyl-4-cyanobutanoate may play a role in the next generation of material innovations .

Analytical Chemistry

Ethyl 2-benzoyl-4-cyanobutanoate can also be used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods. This ensures accuracy and reliability in chemical analysis, which is crucial for research and quality control in various industries .

Biochemistry

In biochemistry, the compound is of interest due to its potential interactions with biological molecules. It could be used to study enzyme-catalyzed reactions or to probe the structure and function of proteins. Understanding these interactions at a molecular level can provide insights into biological processes and lead to advancements in biotechnology .

Industrial Uses

Finally, Ethyl 2-benzoyl-4-cyanobutanoate has potential industrial applications. It could be used in the synthesis of dyes, resins, or other chemicals that require specific functional groups present in the compound. Its role in industrial chemistry is an area of active research, with the aim of improving manufacturing processes and developing new products .

properties

IUPAC Name

ethyl 2-benzoyl-4-cyanobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)12(9-6-10-15)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHMUKSUHCFTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278791
Record name ethyl 2-benzoyl-4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzoyl-4-cyanobutanoate

CAS RN

5415-48-5
Record name 5415-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-benzoyl-4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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